molecular formula C9H16O B13184849 3,5-Dimethylcycloheptan-1-one

3,5-Dimethylcycloheptan-1-one

Cat. No.: B13184849
M. Wt: 140.22 g/mol
InChI Key: JBUWOYUMIPRSJF-UHFFFAOYSA-N
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Description

3,5-Dimethylcycloheptan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered ring with two methyl groups attached at the 3rd and 5th positions and a ketone functional group at the 1st position. The molecular formula of this compound is C9H16O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylcycloheptan-1-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,5-dimethylcyclohexanone, the compound can be synthesized through a series of reactions including oxidation and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-Dimethylcycloheptan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cycloheptanone: A seven-membered ring ketone without methyl substitutions.

    3,5-Dimethylcyclohexanone: A six-membered ring ketone with similar methyl substitutions.

    Cyclohexanone: A six-membered ring ketone without methyl substitutions.

Uniqueness: 3,5-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure combined with specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its six-membered ring counterparts.

Properties

IUPAC Name

3,5-dimethylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-3-4-9(10)6-8(2)5-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWOYUMIPRSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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